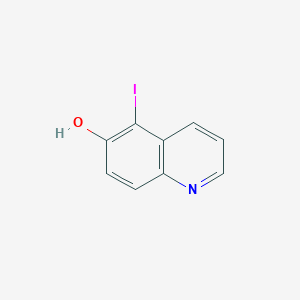

5-Iodoquinolin-6-ol

説明

5-Iodoquinolin-6-ol is a halogenated quinoline derivative characterized by an iodine substituent at the 5-position and a hydroxyl group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and chemical properties, including antimicrobial, anticancer, and catalytic activities . Its IUPAC name, 5-iodoquinolin-6-ol, adheres to standardized nomenclature rules, ensuring clarity in scientific communication .

特性

分子式 |

C9H6INO |

|---|---|

分子量 |

271.05 g/mol |

IUPAC名 |

5-iodoquinolin-6-ol |

InChI |

InChI=1S/C9H6INO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H |

InChIキー |

VAJFDWANDMXNBS-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2I)O)N=C1 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues in the Quinoline Family

Quinoline derivatives with halogen or hydroxyl substitutions are common in medicinal chemistry. Key analogues include:

Key Observations :

- Biological Activity: Thioacetamide-linked quinazoline derivatives (e.g., compound 6m in ) exhibit anticancer properties but lack the iodine-mediated radiopharmaceutical utility of 5-Iodoquinolin-6-ol.

- Synthetic Complexity: Halogenation at the 5-position (as in 5-Iodoquinolin-6-ol) requires precise regioselective conditions, contrasting with simpler hydroxylation steps for 8-hydroxyquinoline .

Comparison with Non-Quinoline Halogenated Compounds

Halogenated heterocycles like benzodioxole and thiazolidinone derivatives (e.g., compounds 6m, 6n, and 6o in ) share functional group similarities but differ in core structure:

Key Differences :

- Aromaticity vs. Flexibility: Quinoline’s rigid planar structure supports π-π stacking interactions, whereas benzodioxole-thiazolidinone hybrids (e.g., 6m) exhibit conformational flexibility, affecting target binding .

- Analytical Characterization: Metal complexes (e.g., Ag/Cu/Zn in ) are analyzed using ICP-MS/OES, while 5-Iodoquinolin-6-ol’s iodine content may require X-ray crystallography or NMR for structural elucidation.

Research Findings and Data Gaps

- Synthetic Protocols: highlights multi-step syntheses for thiazolidinone-quinazoline hybrids but lacks specific data on 5-Iodoquinolin-6-ol’s preparation .

- Analytical Techniques: While ICP-MS/OES () is standard for metal analysis , halogenated quinolines like 5-Iodoquinolin-6-ol may require alternative methods (e.g., HPLC-MS).

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。